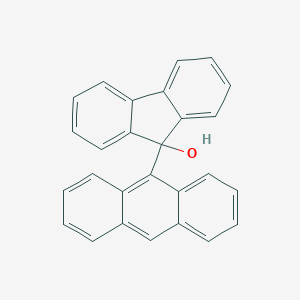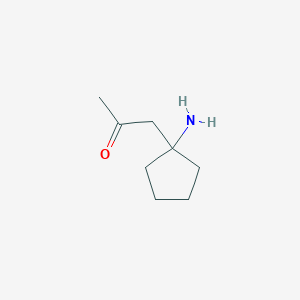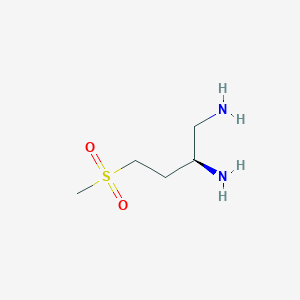
(2S)-4-Methanesulfonylbutane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Methanesulfonylbutane-1,2-diamine is an organic compound characterized by the presence of a methanesulfonyl group attached to a butane chain with two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methanesulfonylbutane-1,2-diamine typically involves the reaction of butane-1,2-diamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to control the rate and selectivity of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(2S)-4-Methanesulfonylbutane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler amine derivatives.
科学研究应用
(2S)-4-Methanesulfonylbutane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-4-Methanesulfonylbutane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-4-Methanesulfonylbutane-1,2-diamine: shares similarities with other sulfonyl-containing compounds, such as methanesulfonamide and sulfonylureas.
Methanesulfonamide: Similar in structure but lacks the butane chain.
Sulfonylureas: Used in medicine, particularly in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of a sulfonyl group with a butane chain and two amine groups
属性
分子式 |
C5H14N2O2S |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
(2S)-4-methylsulfonylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O2S/c1-10(8,9)3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
InChI 键 |
XTZGNDBHQOADQG-YFKPBYRVSA-N |
手性 SMILES |
CS(=O)(=O)CC[C@@H](CN)N |
规范 SMILES |
CS(=O)(=O)CCC(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


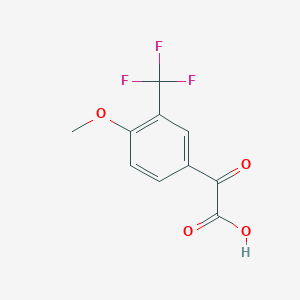
![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
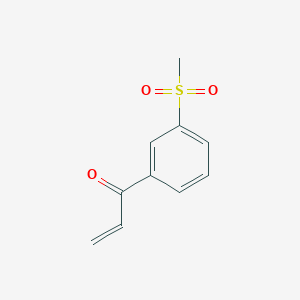
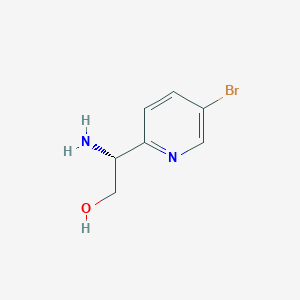
![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)
![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
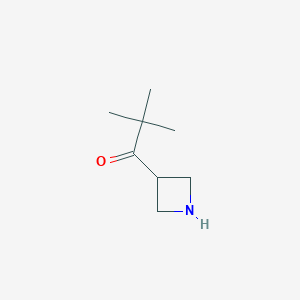
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)

![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)
